molecular formula C4H8O2S B103809 Methyl (methylthio)acetate CAS No. 16630-66-3

Methyl (methylthio)acetate

Cat. No.: B103809
CAS No.: 16630-66-3
M. Wt: 120.17 g/mol
InChI Key: HZYCAKGEXXKCDM-UHFFFAOYSA-N
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Description

Methyl (methylthio)acetate is a thioether ester and is considered of importance to the aroma profiles of Cucumis melo fruit. It is identified as new sulfur volatile in strawberry.
Methyl 2-(methylthio)acetate, also known as methyl (methylsulfanyl)acetate, belongs to the class of organic compounds known as methyl esters. These are organic compounds containing a carboxyl group that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=H or organyl group and R'=methyl group. Methyl 2-(methylthio)acetate is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, methyl 2-(methylthio)acetate is primarily located in the cytoplasm. Methyl 2-(methylthio)acetate has a cooked, cooked potato, and fruity taste.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl (methylthio)acetate has been synthesized using phase transfer catalysis, a process involving the reaction of methyl chloroacetate with sodium methanethiolate in the presence of tetramethyl ammonium bromide. The synthesis process is noted for its simplicity, and the materials used are easily obtainable. The structure of the product was confirmed through methods such as IR and GC-MS, with a reported yield of 78.5% (Liu Yu-ping, 2004).

Application in Energy Storage Devices

Methyl acetate, a related compound, has been studied as a co-solvent in lithium-ion batteries, specifically in NMC532/Graphite cells. Researchers aim to decrease charging times for electric vehicles by enhancing electrolyte transport properties. Methyl acetate, when used as a co-solvent, has demonstrated a significant increase in cell rate capability. However, its impact on cell lifetime requires careful consideration. The study involved comprehensive techniques such as ex-situ gas evolution measurements, electrochemical impedance spectroscopy, high rate charging tests, and more to understand the effects of methyl acetate as a co-solvent (Jing Li et al., 2018).

Hydrolysis Research

Methyl acetates, including this compound, are crucial chemical raw materials in various industries, such as cellulose acetates, coatings, and perfumes. The hydrolysis of methyl acetate has been extensively studied, summarizing traditional techniques, mechanisms, thermodynamics, and catalytic reaction dynamics. Catalytic reaction distillation technique, although challenging, holds promising application prospects in this field (Yuan Jun, 2012).

Electrochemical Fluorination

Electrochemical fluorination of methyl(phenylthio)acetate, a compound structurally similar to this compound, was achieved using tetrabutylammonium fluoride (TBAF). Various parameters influencing fluorination efficiency were studied, including oxidation potential, temperature, and TBAF concentration. The study resulted in the formation of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate, suggesting potential applications in fluorine chemistry (Mehrdad Balandeh et al., 2017).

Safety and Hazards

Methyl (methylthio)acetate is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area and keep away from heat, sparks, open flames, and hot surfaces .

Properties

IUPAC Name

methyl 2-methylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-6-4(5)3-7-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYCAKGEXXKCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168090
Record name Methyl (methylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Fruity, pungent aroma
Record name Methyl (methylthio)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1678/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

49.00 to 51.00 °C. @ 12.00 mm Hg
Record name Methyl 2-(methylthio)acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name Methyl (methylthio)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1678/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.105-1.115 (20°)
Record name Methyl (methylthio)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1678/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

16630-66-3
Record name Methyl (methylthio)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16630-66-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (methylthio)acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (methylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (methylthio)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL (METHYLTHIO)ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN58C28ML9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl 2-(methylthio)acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions the identification of Methyl (methylthio)acetate as a novel sulfur volatile in strawberries. What was the significance of this finding?

A1: Identifying this compound in strawberries is significant for several reasons [, ].

  • Novel Compound: This compound had not been previously reported in strawberries, expanding our understanding of the complex aroma profile of this fruit [].
  • Sensory Perception: Sulfur volatiles, even at low concentrations, contribute significantly to the overall aroma and flavor perception of fruits like strawberries. Identifying specific compounds allows researchers to better understand how these aromas develop and potentially enhance desirable flavor profiles in different cultivars [].
  • Maturation Indicator: The study found that the concentration of this compound, along with other sulfur esters, increased significantly as strawberries ripened, particularly from the commercially ripe stage to overripe []. This suggests that these compounds could potentially serve as markers for strawberry maturity and help determine optimal harvesting time.

Q2: One of the papers mentions using this compound in a specific chemical reaction. Could you elaborate on this?

A2: Yes, the paper titled "Synthesis of methyl (methylthio) acetate by phase transfer catalysis" focuses on a synthetic method to produce this compound [].

  • Reaction Details: The synthesis involves reacting Methyl chloroacetate with Sodium methanethiolate, using Tetramethylammonium bromide as a phase transfer catalyst []. This catalyst facilitates the reaction between the two reactants present in different phases.

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